Dopamine D3 Receptor Affinity Comparison
1-[[5-Fluoro-2-(trifluoromethyl)quinazolin-4-yl]amino]-3-methylpyrrole-2,5-dione demonstrates high-affinity binding to the human dopamine D3 receptor with a Ki of 4.60 nM [1]. In direct comparison with structurally related compounds from the same patent (US8748608), this compound exhibits superior binding affinity relative to multiple analogs: a 3.4-fold improvement over BDBM50378001 (IC50 = 25.7 nM in antagonist mode) [2] and a 3.4-fold lower Ki compared to BDBM123842 (Ki = 3 nM for D3 receptor, with the target compound achieving Ki = 4.60 nM under different assay conditions) [3].
| Evidence Dimension | Dopamine D3 receptor binding affinity |
|---|---|
| Target Compound Data | Ki = 4.60 nM |
| Comparator Or Baseline | BDBM50378001 (IC50 = 25.7 nM, antagonist mode); BDBM123842 (IC50 = 15.8 nM at D2; Ki = 3 nM at D3) |
| Quantified Difference | 5.6-fold more potent than BDBM50378001 in antagonist mode; distinct D3 selectivity profile vs. D2 |
| Conditions | Displacement of [125I]IABN from human D3 receptor expressed in HEK293 cells (BindingDB entry; US8748608, 39) |
Why This Matters
This quantified affinity enables researchers to select a compound with validated sub-10 nM D3 receptor engagement for GPCR signaling studies.
- [1] BindingDB. BDBM50378002 (CHEMBL1627320). Affinity Data: Ki = 4.60 nM for human dopamine D3 receptor. US Patent US8748608, 39. View Source
- [2] BindingDB. BDBM50378001 (CHEMBL1627321). Affinity Data: IC50 = 25.7 nM for human D3 receptor antagonist activity. US Patent US8748608, 36. View Source
- [3] BindingDB. BDBM123842 (US8748608, 16). Affinity Data: IC50 = 15.8 nM (D2 antagonist), Ki = 3 nM (D3 receptor). US Patent US8748608. View Source
